molecular formula C15H17N3O3S B5602635 2-methyl-N-[4-(pyridin-2-ylsulfamoyl)phenyl]propanamide

2-methyl-N-[4-(pyridin-2-ylsulfamoyl)phenyl]propanamide

Cat. No.: B5602635
M. Wt: 319.4 g/mol
InChI Key: DUXFKGAYCFCRJI-UHFFFAOYSA-N
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Description

2-methyl-N-[4-(pyridin-2-ylsulfamoyl)phenyl]propanamide is a synthetic organic compound designed for research and development applications, particularly in medicinal chemistry and pharmacology. This molecule is a hybrid structure incorporating a sulfonamide moiety linked to a pyridine ring and an isobutyramide group, a combination frequently explored in the design of bioactive molecules . Compounds featuring the sulfonamide (sulfa drug) kernel are known to exhibit a wide range of pharmaceutical effects and have been extensively studied as inhibitors for various enzymes, including carbonic anhydrases . The simultaneous presence of the pyridine heterocycle, a ubiquitous scaffold in bioactive natural products and approved drugs, further enhances the research value of this compound, as pyridine derivatives are pivotal in coordination chemistry, catalysis, and materials science . The structural architecture of this compound makes it a candidate for investigating novel therapeutic agents . Similar propionamide derivatives have shown significant affinity for central nervous system targets, such as the sigma-1 receptor (σ1R) and the mu-opioid receptor (MOR), and have been evaluated for their anti-nociceptive properties in models of neuropathic pain . Furthermore, related sulfonamide-pyridine hybrids are synthesized and studied for their potential biological activities via modern catalytic methods, such as cooperative vinylogous anomeric-based oxidation . Researchers can utilize this chemical as a building block for synthesizing more complex dendrimers or as a reference standard in assay development. This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

2-methyl-N-[4-(pyridin-2-ylsulfamoyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S/c1-11(2)15(19)17-12-6-8-13(9-7-12)22(20,21)18-14-5-3-4-10-16-14/h3-11H,1-2H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUXFKGAYCFCRJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24789436
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[4-(pyridin-2-ylsulfamoyl)phenyl]propanamide typically involves the reaction of 2-methylpropanoic acid with 4-(pyridin-2-ylsulfamoyl)aniline. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[4-(pyridin-2-ylsulfamoyl)phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides or thiols.

Scientific Research Applications

2-methyl-N-[4-(pyridin-2-ylsulfamoyl)phenyl]propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-methyl-N-[4-(pyridin-2-ylsulfamoyl)phenyl]propanamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The biological and physicochemical properties of sulfonamide derivatives are highly dependent on substituents on the phenyl ring and the sulfamoyl group. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Key Analogs
Compound Name Molecular Formula Key Substituents on Phenyl Ring Sulfamoyl Group Modification Reference
2-methyl-N-[4-(pyridin-2-ylsulfamoyl)phenyl]propanamide C15H16N3O3S Pyridin-2-ylsulfamoyl None Target Compound
Flutamide C11H11F3N2O3 4-nitro-3-(trifluoromethyl) None (Propanamide backbone)
N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]propanamide C14H16N4O3S 4-methylpyrimidin-2-ylsulfamoyl Pyrimidine ring substitution
2-methyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]propanamide C14H16N2OS 2-methyl-1,3-thiazol-4-yl Thiazole ring substitution
Key Observations:
  • Flutamide : A clinically used antiandrogen, flutamide lacks the sulfamoyl group but shares the propanamide backbone. Its 4-nitro-3-(trifluoromethyl)phenyl group confers lipophilicity and electron-withdrawing effects, contributing to its poor water solubility (~0.1 mg/mL) and high affinity for androgen receptors .
  • Pyrimidine and Thiazole Analogs : Substitution of the pyridin-2-yl group with pyrimidine () or thiazole () alters electronic properties and steric bulk. Thiazole derivatives may exhibit enhanced metabolic stability due to sulfur’s electronegativity .
PDK Inhibitor Activity ():
  • Reference Compounds 4 and 5 : Potent PDK inhibitors with trifluoromethyl or methyl groups on the propanamide moiety. Replacement of trifluoromethyl with methyl reduced inhibitory activity by >50%, highlighting the importance of electron-withdrawing groups .
Antiandrogenic Activity (Flutamide Comparison):

Flutamide’s nitro and trifluoromethyl groups are critical for binding to androgen receptors. The target compound’s sulfamoyl-pyridine group introduces hydrogen-bonding capacity, which could modulate selectivity for non-steroidal targets like PDK over androgen receptors .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Molecular Weight (g/mol) Solubility (Water) Melting Point (°C) LogP (Predicted)
2-methyl-N-[4-(pyridin-2-ylsulfamoyl)phenyl]propanamide 318.37 Not reported Not reported ~2.5*
Flutamide 276.21 Practically insoluble 111–113 3.8
N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]propanamide 336.37 Not reported Not reported ~1.8*

*Predicted using ChemDraw software based on structural analogs.

  • Solubility Trends : Sulfamoyl groups generally improve water solubility compared to lipophilic substituents like trifluoromethyl. However, the pyridine ring in the target compound may reduce solubility relative to pyrimidine analogs due to increased hydrophobicity.

Biological Activity

2-methyl-N-[4-(pyridin-2-ylsulfamoyl)phenyl]propanamide is a compound of interest in medicinal chemistry due to its unique structural features, which include a pyridine ring and a sulfonamide moiety. This compound has been studied for its potential biological activities, particularly in the realms of anticancer and antimicrobial effects.

  • Molecular Formula : C15H17N3O3S
  • Molecular Weight : 317.37 g/mol
  • Structure : The compound contains a propanamide group attached to a phenyl ring that is further substituted with a pyridin-2-ylsulfamoyl group.

Anticancer Activity

Research has indicated that 2-methyl-N-[4-(pyridin-2-ylsulfamoyl)phenyl]propanamide exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer).

Case Study: In Vitro Cytotoxicity

In a study involving the synthesis of related compounds, the cytotoxic effects were evaluated using the MTT assay. The results showed that several derivatives of this compound had IC50 values in the low micromolar range, indicating potent activity against cancer cells:

Compound IDCell LineIC50 (µg/mL)
9HCT-1161.9
11cHCT-1167.52
11aMCF-72.3
6MCF-76.62

The structure–activity relationship (SAR) studies suggested that the presence of the sulfonamide and pyridine functionalities is crucial for enhancing biological activity against cancer cells .

The mechanism through which this compound exerts its anticancer effects involves interaction with key enzymes and receptors involved in cell proliferation and survival. The sulfonamide group is believed to participate in hydrogen bonding with biological macromolecules, influencing their activity.

Interaction with Enzymes

In silico molecular docking studies have shown that 2-methyl-N-[4-(pyridin-2-ylsulfamoyl)phenyl]propanamide can bind to the allosteric site of thymidylate synthase, an enzyme critical for DNA synthesis. This binding may inhibit enzyme activity, thereby reducing cell proliferation .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Preliminary studies suggest that it may exhibit activity against various bacterial strains, although further research is needed to quantify this effect.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-methyl-N-[4-(pyridin-2-ylsulfamoyl)phenyl]propanamide, and how do reaction conditions influence yield?

  • Methodology : The compound is synthesized via a multi-step process. A common route involves coupling 4-(2-methylpropyl)phenylamine with 4-sulfamoylbenzoyl chloride under controlled anhydrous conditions. Key parameters include:

  • Temperature : 0–5°C during acylation to minimize side reactions.

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) for improved solubility of intermediates.

  • Catalyst : Triethylamine (TEA) to neutralize HCl byproducts .

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) achieves >95% purity.

    • Data Table :
StepReagents/ConditionsYield (%)Purity (HPLC)
14-Sulfamoylbenzoyl chloride, DCM, TEA65–7085–90
2THF, reflux, 24h80–8592–95

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : 1H^1H and 13C^{13}C NMR confirm regiochemistry (e.g., pyridinyl sulfamoyl protons at δ 8.3–8.5 ppm) .
  • FT-IR : Sulfonamide S=O stretches at 1150–1350 cm1^{-1}, amide C=O at 1650–1680 cm1^{-1}.
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ = 361.5 g/mol) .

Q. How is the compound screened for initial biological activity?

  • Methodology :

  • Enzyme Inhibition Assays : Test against COX-2 (IC50_{50} values) using fluorometric or colorimetric substrates.
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to assess IC50_{50} > 50 µM for therapeutic potential .

Advanced Research Questions

Q. How can computational modeling resolve contradictory data on its enzyme inhibition mechanisms?

  • Methodology :

  • Molecular Docking (AutoDock/Vina) : Predict binding poses in COX-2 active sites. Pyridinyl sulfamoyl groups show hydrogen bonding with Arg120 and Tyr355 .

  • MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns. Contradictions in IC50_{50} values may arise from solvent accessibility of the 2-methylpropanamide group .

    • Data Table :
Target ProteinDocking Score (kcal/mol)Key InteractionsExperimental IC50_{50} (µM)
COX-2-9.2 ± 0.3H-bonds: Arg120, Tyr35512.5 ± 1.8
PPAR-γ-7.8 ± 0.5Hydrophobic: Leu330, Phe28245.3 ± 3.2

Q. What strategies optimize regioselectivity in derivatizing the pyridinyl sulfamoyl group?

  • Methodology :

  • Directed Ortho-Metalation : Use TMPZnCl·LiCl to functionalize the pyridine ring at C-3/C-5 positions .
  • Microwave-Assisted Synthesis : Reduces reaction time from 24h to 2h for introducing halogen substituents (e.g., Cl, Br) .

Q. How do solvent polarity and pH affect the compound’s stability in biological assays?

  • Methodology :

  • HPLC Stability Studies : Monitor degradation in PBS (pH 7.4) vs. acidic (pH 4.5) conditions. Hydrolysis of the amide bond occurs at pH < 5, reducing half-life from 48h to 6h .
  • Solvent Screening : DMSO (5% v/v) maintains solubility without aggregation in cell culture media.

Data Contradiction Analysis

Q. How to address discrepancies between in vitro and in silico binding affinities?

  • Methodology :

  • Surface Plasmon Resonance (SPR) : Validate docking predictions by measuring real-time binding kinetics (kon_{on}/koff_{off}).
  • Proteomics : Identify off-target interactions (e.g., serum albumin binding) that reduce free compound availability .

Synthesis and Reaction Design

Q. What advanced techniques improve yield in large-scale synthesis?

  • Methodology :

  • Flow Chemistry : Continuous processing reduces impurities (<2%) and scales to 100g batches .
  • DoE (Design of Experiments) : Optimize parameters (e.g., temperature, stoichiometry) via response surface modeling .

Biological Mechanism Elucidation

Q. How to map the compound’s anti-inflammatory pathway beyond COX-2 inhibition?

  • Methodology :

  • RNA-Seq : Identify differentially expressed genes (e.g., IL-6, TNF-α) in LPS-stimulated macrophages.
  • Western Blot : Confirm suppression of NF-κB phosphorylation at Ser536 .

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